molecular formula C21H19ClN2 B14145832 Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride CAS No. 74920-69-7

Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride

Cat. No.: B14145832
CAS No.: 74920-69-7
M. Wt: 334.8 g/mol
InChI Key: QMSMVPDJAVAGMJ-UHFFFAOYSA-N
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Description

Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is a quaternary ammonium compound with a phenanthridine core. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is structurally related to other phenanthridinium compounds, which are often used as DNA intercalators and have significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride typically involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridine with a suitable alkylating agent, such as methyl chloride or ethyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthridinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenanthridinium derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted phenanthridinium derivatives, which may have different physical and chemical properties compared to the parent compound.

Scientific Research Applications

Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.

    Biology: Acts as a DNA intercalator, making it useful in studies of DNA structure and function.

    Medicine: Investigated for its potential anti-tumor and anti-viral properties. It can bind to DNA and inhibit the replication of certain viruses and cancer cells.

    Industry: Employed in the synthesis of rigid polyamides and other polymers with specific properties.

Mechanism of Action

The mechanism of action of Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting its replication and transcription. The compound can also interact with various enzymes and proteins involved in DNA metabolism, further affecting cellular processes.

Comparison with Similar Compounds

Phenanthridinium, 3-amino-5-ethyl-6-phenyl-, chloride is similar to other phenanthridinium compounds such as:

    Ethidium bromide: A well-known DNA intercalator used in molecular biology for staining DNA in gel electrophoresis.

    Homidium bromide: Used as a trypanocidal agent in veterinary medicine.

    Isometamidium chloride: Another trypanocidal agent with a similar structure and function.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and its potential anti-tumor and anti-viral activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

74920-69-7

Molecular Formula

C21H19ClN2

Molecular Weight

334.8 g/mol

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3-amine;chloride

InChI

InChI=1S/C21H18N2.ClH/c1-2-23-20-14-16(22)12-13-18(20)17-10-6-7-11-19(17)21(23)15-8-4-3-5-9-15;/h3-14,22H,2H2,1H3;1H

InChI Key

QMSMVPDJAVAGMJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C2=CC=CC=C2C3=C1C=C(C=C3)N)C4=CC=CC=C4.[Cl-]

Related CAS

74444-52-3 (Parent)

Origin of Product

United States

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